![molecular formula C17H12ClN3O4 B2758696 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941961-71-3](/img/structure/B2758696.png)

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

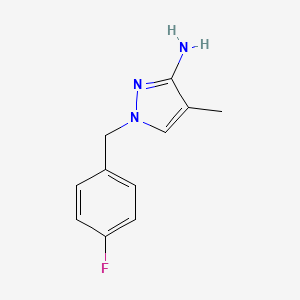

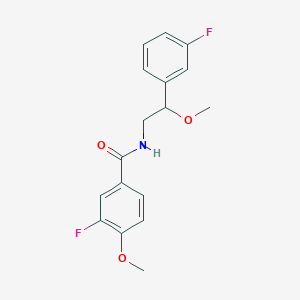

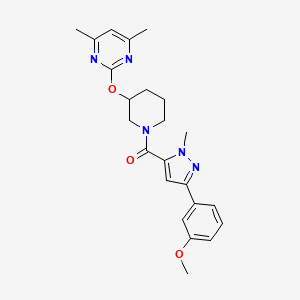

The compound is a complex organic molecule with several functional groups. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The molecule also contains a benzo[b][1,4]dioxine ring and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole and benzo[b][1,4]dioxine rings would likely contribute to the rigidity of the molecule, potentially influencing its interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the carboxamide group might enhance its solubility in water .Scientific Research Applications

Antiviral Activity

The compound has been investigated for its antiviral properties. Specifically, derivatives of this compound, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, were synthesized and tested. Among these derivatives, compounds 7b and 7i demonstrated certain anti-tobacco mosaic virus (TMV) activity . This suggests potential applications in antiviral drug development.

Antitubercular Activity

While not directly studied for tuberculosis, similar compounds with related structures have been analyzed for their antitubercular activity. Researchers have used chemotype analysis to identify promising molecular scaffolds against Mycobacterium tuberculosis. Although not specifically mentioning our compound, this context highlights the relevance of related structures in antitubercular research .

Green Synthesis

The compound has been synthesized using a green approach. Specifically, a new 2-amino imidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, was prepared using a ChCl (cholinium chloride)/urea eutectic mixture. This environmentally friendly reaction medium demonstrates the compound’s potential in sustainable synthesis .

Mechanism of Action

Target of Action

It has been synthesized and tested against threeMycobacterium tuberculosis cell lines . This suggests that the compound may target certain proteins or enzymes essential for the survival and proliferation of these bacteria.

Mode of Action

The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This electronic distribution may influence the compound’s interaction with its target, potentially disrupting the normal function of the target and leading to the inhibition of the Mycobacterium tuberculosis cell growth .

Result of Action

The compound has demonstrated inhibitory effects on the growth of Mycobacterium tuberculosis cell lines . This suggests that the compound’s action results in the disruption of essential biological processes within these cells, leading to their inability to proliferate.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O4/c18-12-4-1-10(2-5-12)16-20-21-17(25-16)19-15(22)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKBUMIFNTZTII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758613.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2758614.png)

![2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide](/img/structure/B2758620.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2758622.png)

![(2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B2758632.png)